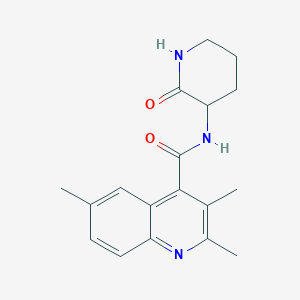

![molecular formula C21H22FN3O4 B5513431 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The 1,3,4-oxadiazole core is a significant structural component in medicinal chemistry, offering a wide range of pharmacological properties. It serves as a bioisostere for carboxylic acids, carboxamides, and esters, with applications extending beyond pharmacology into materials science due to its luminescence and electron-transporting capabilities (Rana, Salahuddin, & Sahu, 2020).

Synthesis Analysis

Synthesis methods for 1,3,4-oxadiazole derivatives involve dehydrogenative cyclization, oxidative cyclization, and condensation reactions, emphasizing the versatility and ease of synthesizing these compounds (Sharma, Om, & Sharma, 2022). These approaches allow for the incorporation of various substituents, facilitating the design of compounds with desired physical and chemical properties.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of one oxygen and two nitrogen atoms within a five-membered ring. This structure contributes to the compounds' ability to form hydrogen bonds with biomacromolecules, enhancing their pharmacological activity (Wang et al., 2022).

Chemical Reactions and Properties

1,3,4-Oxadiazole compounds participate in various chemical reactions, including ring-opening reactions, which produce new analogues with distinct biological activities. These reactions are crucial for generating structural diversity and exploring new therapeutic potentials (Rana, Salahuddin, & Sahu, 2020).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as their luminescent characteristics and electron-transporting capabilities, make them suitable for applications in material science and organic electronics. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential as metal-ion sensors highlight the multifunctionality of these compounds (Sharma, Om, & Sharma, 2022).

Chemical Properties Analysis

The chemical versatility of 1,3,4-oxadiazole derivatives is demonstrated by their wide range of biological activities, including antimicrobial, antitubercular, antifungal, antiprotozoal, and antiviral properties. This versatility is attributed to the 1,3,4-oxadiazole core's ability to interact with various enzymes and receptors through multiple weak interactions, making it a valuable scaffold for medicinal chemistry (Glomb & Świątek, 2021).

Scientific Research Applications

Chemical Oxidation and Synthesis Methods

Research into similar compounds has focused on chemical oxidation processes and synthesis methods, which are critical for understanding how such compounds can be modified or synthesized for various applications. For instance, studies on the chemical oxidation of anticonvulsant compounds and the synthesis of molecular wires comprising pi-extended derivatives highlight the chemical reactivity and potential for creating novel materials or drugs with specific properties (Adolphe-Pierre et al., 1998) (Wang et al., 2006).

Antimicrobial and Anti-Proliferative Activities

Compounds with 1,3,4-oxadiazole structures, similar to the one mentioned, have been evaluated for antimicrobial and anti-proliferative activities. A study on 1,3,4-Oxadiazole N-Mannich bases revealed these compounds' potential against pathogenic bacteria and their anti-proliferative activity against various cancer cell lines, suggesting a pathway for developing new therapeutic agents (Al-Wahaibi et al., 2021).

Material Science Applications

In material science, the incorporation of 1,3,4-oxadiazole and related structures into polymers has been explored for creating materials with desirable thermal and optical properties. Studies on new fluorinated poly(1,3,4-oxadiazole-ether-imide)s and poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups demonstrate the potential of such compounds in developing high-performance polymers with applications ranging from electronics to coatings due to their high thermal stability and fluorescence properties (Hamciuc et al., 2005) (Hamciuc et al., 2005).

Future Directions

properties

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-fluoro-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c1-13(2)25(21(26)15-6-5-7-16(22)10-15)12-19-23-20(24-29-19)14-8-9-17(27-3)18(11-14)28-4/h5-11,13H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBVFHYENNXCKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5513366.png)

![N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513376.png)

![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide](/img/structure/B5513383.png)

![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)